9-t-Butyl-9H-fluoren-9-ol

Description

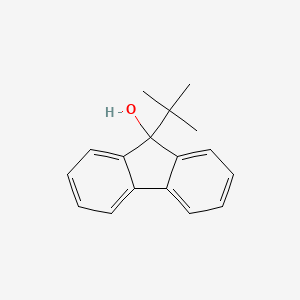

9-tert-Butyl-9H-fluoren-9-ol is a fluorene derivative featuring a hydroxyl group and a bulky tert-butyl substituent at the 9-position of the fluorene scaffold. This compound combines the aromatic rigidity of fluorene with the steric and electronic effects of the tert-butyl group, making it valuable in organic synthesis, materials science, and pharmaceutical research. Its molecular formula is C₁₇H₁₈O, with a molecular weight of 238.33 g/mol (inferred from analogous compounds in and ). The tert-butyl group enhances solubility in non-polar solvents and modulates reactivity by steric hindrance .

Properties

Molecular Formula |

C17H18O |

|---|---|

Molecular Weight |

238.32 g/mol |

IUPAC Name |

9-tert-butylfluoren-9-ol |

InChI |

InChI=1S/C17H18O/c1-16(2,3)17(18)14-10-6-4-8-12(14)13-9-5-7-11-15(13)17/h4-11,18H,1-3H3 |

InChI Key |

RTIBTFFPZJYLQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Bulkiness : The tert-butyl group in 9-tert-Butyl-9H-fluoren-9-ol introduces significant steric hindrance, which can protect the hydroxyl group from unwanted reactions (e.g., oxidation or nucleophilic substitution) . In contrast, 9H-Fluoren-9-ol lacks such protection, making it more reactive but less stable under harsh conditions .

- Electronic Modulation: While tert-butyl is electron-donating via hyperconjugation, bromine in 2,7-dibromo-9-phenyl-9H-fluoren-9-ol withdraws electrons, altering the compound’s electronic landscape and redox behavior . Ethynyl groups in 9-Ethynyl-9-fluorenol enable conjugation, enhancing UV absorption and reactivity .

Physical Properties

- Solubility: The tert-butyl derivative’s non-polar substituent improves solubility in toluene and THF compared to the parent 9H-Fluoren-9-ol, which is more polar and less soluble in hydrophobic solvents . Allyl and ethynyl derivatives exhibit intermediate solubility due to their balance of polar and non-polar groups .

- Melting Points : Bulky substituents generally lower melting points by disrupting crystal packing. While 9H-Fluoren-9-ol melts at 153.5°C, the tert-butyl analog is expected to melt at a lower temperature (est. 100–130°C) . Brominated derivatives like 2,7-dibromo-9-phenyl-9H-fluoren-9-ol have higher melting points (165°C) due to increased molecular rigidity .

Research Findings and Data

Functional Comparisons

| Property | 9-tert-Butyl-9H-fluoren-9-ol | 9H-Fluoren-9-ol | 9-Ethynyl-9-fluorenol |

|---|---|---|---|

| Solubility in THF | High | Moderate | Moderate |

| Reactivity of -OH Group | Low (steric hindrance) | High | High |

| Thermal Stability | High | Moderate | Low (due to ethynyl) |

Preparation Methods

Reaction Mechanism and Conditions

In anhydrous tetrahydrofuran (THF), 9H-fluoren-9-one undergoes nucleophilic attack by t-butyl magnesium bromide at the electrophilic carbonyl carbon. The intermediate magnesium alkoxide is subsequently hydrolyzed with aqueous ammonium chloride to yield 9-t-butyl-9H-fluoren-9-ol. Key parameters include:

-

Temperature : −78°C to 0°C to suppress side reactions.

-

Solvent : THF or diethyl ether for optimal Grignard reactivity.

-

Stoichiometry : 1.2–1.5 equivalents of Grignard reagent relative to ketone.

Yield and Purification

Typical isolated yields range from 70% to 85% after column chromatography using hexane/ethyl acetate (9:1). The product is characterized by NMR (δ 1.32 ppm, singlet for t-butyl protons) and NMR (δ 73.5 ppm for the alcohol-bearing carbon).

Friedel-Crafts Alkylation of Fluorene

While less common, Friedel-Crafts alkylation offers a direct route to 9-t-butyl-9H-fluoren-9-ol via electrophilic substitution. This method leverages Lewis acids like AlCl to activate t-butyl alcohol for aromatic alkylation.

Reaction Optimization

In dichloromethane at 0°C, AlCl (1.5 equivalents) facilitates the formation of a t-butyl carbocation, which attacks the 9-position of fluorene. Challenges include:

Performance Metrics

Yields for this method are moderate (50–65%), with significant byproduct formation requiring rigorous chromatography. Despite its simplicity, the method is less favored due to scalability issues and reagent costs.

Nickel-Catalyzed Dehydrogenative Coupling

Recent advances in transition-metal catalysis enable the direct coupling of t-butyl alcohol with fluorene. A nickel(II) complex (e.g., [Ni(COD)]/dtbpy) facilitates dehydrogenative C–H alkylation under mild conditions.

Catalytic Cycle and Conditions

The reaction proceeds via oxidative addition of the alcohol to Ni(0), followed by C–H activation of fluorene and reductive elimination to form the C–C bond. Critical parameters include:

Advantages and Limitations

This method achieves yields comparable to Grignard addition (80–90%) with excellent functional group tolerance. However, the requirement for high temperatures and specialized ligands limits industrial adoption.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Conditions | Cost | Scalability |

|---|---|---|---|---|

| Grignard Addition | 70–85 | Low-temperature, THF | Moderate | High |

| Friedel-Crafts Alkylation | 50–65 | 0°C, AlCl | Low | Moderate |

| Nickel Catalysis | 80–90 | 140°C, Ni(COD) | High | Low |

Key Findings :

-

The Grignard method remains the gold standard for academic labs due to reliability and high purity.

-

Nickel catalysis excels in yield but faces economic barriers.

-

Friedel-Crafts alkylation is primarily of historical interest, limited by side reactions.

Post-Synthetic Modifications

9-t-Butyl-9H-fluoren-9-ol serves as a versatile intermediate for further derivatization:

Q & A

Q. What are the optimal reaction conditions for synthesizing 9-t-Butyl-9H-fluoren-9-ol, and how do substituents influence reaction efficiency?

- Methodological Answer : The synthesis of this compound can be optimized using oxidation, reduction, or substitution reactions. For example:

-

Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can oxidize fluorene derivatives to yield hydroxylated products .

-

Substitution : Bulky substituents like t-butyl groups may require steric considerations; using polar aprotic solvents (e.g., DMF) with cesium carbonate (Cs₂CO₃) as a base can enhance nucleophilic substitution efficiency .

-

Yield Optimization : Reaction temperature (reflux vs. room temperature) and stoichiometric ratios of reagents should be systematically varied. For halogenated analogs, electron-withdrawing substituents reduce reactivity, necessitating longer reaction times .

- Data Table : Common Reaction Conditions for Fluorenol Derivatives

| Reagent System | Temperature | Yield Range | Key Challenges |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80–100°C | 40–60% | Over-oxidation to fluorenone |

| LiAlH₄ in THF | Reflux | 55–70% | Moisture sensitivity |

| Cs₂CO₃/DMF (alkylation) | 60–80°C | 30–50% | Steric hindrance mitigation |

Q. How can this compound be purified to >95% purity for analytical studies?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient elution of hexane/ethyl acetate (8:2 to 6:4). The t-butyl group’s hydrophobicity increases retention time, requiring careful fraction collection .

- Recrystallization : Ethanol/water mixtures (7:3) are effective for removing unreacted starting materials. Crystallization kinetics should be monitored via differential scanning calorimetry (DSC) to avoid co-precipitation of impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The t-butyl group shows a singlet at ~1.3 ppm (¹H) and 28–32 ppm (¹³C). Aromatic protons in the fluorene core appear as multiplets between 7.2–7.8 ppm .

- IR Spectroscopy : The hydroxyl group (O–H stretch) appears as a broad peak at 3200–3400 cm⁻¹. C–O vibrations from the t-butyl group are observed at 1100–1250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ should match the theoretical mass (e.g., C₁₇H₁₈O: 238.1358 g/mol). Fragmentation patterns confirm the t-butyl moiety (loss of 57 Da, C₄H₉) .

Advanced Research Questions

Q. How can SHELX software resolve challenges in crystallographic refinement of this compound?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase problem resolution via dual-space methods. For bulky substituents, enforce geometric restraints on the t-butyl group to avoid overfitting .

- Refinement Pitfalls : High thermal motion in the t-butyl group may lead to false symmetry. Apply the Flack parameter (η) to detect enantiopolarity errors, but cross-validate with the x parameter for centrosymmetric twins .

- Data Table : SHELX Refinement Metrics for Fluorenol Derivatives

| Parameter | Typical Range | Acceptable Threshold |

|---|---|---|

| R1 (I > 2σ(I)) | 0.03–0.05 | <0.05 |

| wR2 (all data) | 0.08–0.12 | <0.12 |

| Flack Parameter (x) | -0.01–0.01 | ±0.03 |

Q. How do contradictory biological activity results for halogenated fluorenol derivatives arise, and how can they be resolved?

- Methodological Answer :

- Data Contradictions : Discrepancies may stem from assay conditions (e.g., pH, solvent polarity) or impurities. For example, chlorinated derivatives (e.g., 2,4,7-Trichloro-9H-fluoren-9-ol) show variable antimicrobial activity due to residual oxidizing agents .

- Resolution Strategies :

- HPLC-Purity Correlation : Compare bioactivity against HPLC purity (>98%).

- Computational Docking : Use molecular dynamics to assess substituent effects on target binding. Bulky t-butyl groups may hinder membrane permeability, reducing efficacy .

Q. What role do substituents play in modulating the photophysical properties of 9H-fluoren-9-ol derivatives for sensor applications?

- Methodological Answer :

- Steric Effects : The t-butyl group reduces π-π stacking, enhancing fluorescence quantum yield by minimizing aggregation-caused quenching (ACQ). Compare with methyl or allyl substituents, which may increase rotational freedom and Stokes shift .

- pH Sensitivity : Derivatives with electron-donating groups (e.g., –OH) exhibit bathochromic shifts in acidic media. Design fluorimetric assays using λₑₓ/λₑₘ = 300/450 nm with tris buffer (pH 7.4) .

Q. Which computational methods best predict the electronic effects of substituents on 9H-fluoren-9-ol stability?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps. The t-butyl group’s inductive effect lowers HOMO energy (−5.2 eV), increasing oxidative stability .

- MD Simulations : Assess solvent interactions (e.g., acetonitrile vs. DMSO) to model solubility. Polar solvents stabilize the hydroxyl group via hydrogen bonding, reducing degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.